Technical Guide: 4-Chloro-5-methoxypyrimidin-2-amine (CAS No. 4763-36-4)
Technical Guide: 4-Chloro-5-methoxypyrimidin-2-amine (CAS No. 4763-36-4)
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methoxypyrimidin-2-amine is a substituted pyrimidine derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atom, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application as a key building block in the development of targeted cancer therapeutics, with a focus on its role in the creation of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) dual kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-5-methoxypyrimidin-2-amine is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 4763-36-4 |
| Molecular Formula | C₅H₆ClN₃O |
| Molecular Weight | 159.57 g/mol |
| Melting Point | 146-148 °C |
| Boiling Point | 345.3 °C at 760 mmHg |
| Appearance | Solid |
| Storage | 2-8°C, protect from light |
Synthesis of 4-Chloro-5-methoxypyrimidin-2-amine
The synthesis of 4-Chloro-5-methoxypyrimidin-2-amine is typically achieved through the chlorination of 2-amino-4-hydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl₃). This reaction is a common method for converting hydroxypyrimidines to their corresponding chloropyrimidines.
Experimental Protocol: Chlorination of 2-amino-4-hydroxy-5-methoxypyrimidine
This protocol is a representative procedure for the synthesis of 4-Chloro-5-methoxypyrimidin-2-amine.
Materials:
-
2-amino-4-hydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable amine base)
-
Toluene (or another suitable high-boiling aprotic solvent)
-
Ice
-
Water
-
Dichloromethane (or another suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2-amino-4-hydroxy-5-methoxypyrimidine (1 equivalent) in toluene is prepared.
-
Addition of Reagents: Phosphorus oxychloride (2-3 equivalents) is added to the suspension. N,N-Dimethylaniline (1.1-1.5 equivalents) is then added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: The aqueous mixture is neutralized with a saturated sodium bicarbonate solution and then extracted with dichloromethane. The organic layers are combined.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude 4-Chloro-5-methoxypyrimidin-2-amine can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. 4-Chloro-5-methoxypyrimidin-2-amine serves as a crucial starting material for the synthesis of potent and selective inhibitors of key kinases implicated in cancer, such as ALK and EGFR. The chlorine atom at the 4-position is readily displaced by nucleophiles, allowing for the introduction of various substituents to modulate the activity and selectivity of the final compounds.
A notable application is in the development of dual ALK/EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC). Certain derivatives of 4-Chloro-5-methoxypyrimidin-2-amine have shown the ability to overcome drug resistance associated with mutations in these kinases.
Signaling Pathway: Inhibition of the EGFR Signaling Cascade
Mutations in the Epidermal Growth Factor Receptor (EGFR) can lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation, survival, and metastasis. Pyrimidine-based inhibitors, synthesized from precursors like 4-Chloro-5-methoxypyrimidin-2-amine, are designed to compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent signal transduction.
The following diagram illustrates the simplified EGFR signaling pathway and the point of intervention by these inhibitors.
Figure 1. Simplified EGFR signaling pathway and inhibition.
Conclusion
4-Chloro-5-methoxypyrimidin-2-amine is a pivotal chemical intermediate with significant applications in the field of drug discovery and development. Its versatile reactivity and established role in the synthesis of potent kinase inhibitors make it a compound of high interest for researchers in academia and the pharmaceutical industry. The synthetic protocol and an understanding of its application in targeting critical signaling pathways, such as the EGFR cascade, provide a solid foundation for its use in the development of next-generation therapeutics.
